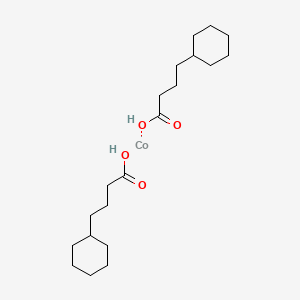
Cobalt(2+),4-cyclohexylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+),4-cyclohexylbutanoate is an organometallic compound with the chemical formula C({20})H({34})CoO(_{4}). It is a cobalt salt of 4-cyclohexylbutanoic acid. This compound is known for its applications in various fields, including catalysis, material science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cobalt(2+),4-cyclohexylbutanoate typically involves the reaction of cobalt salts with 4-cyclohexylbutanoic acid. One common method is to dissolve cobalt chloride (CoCl(_{2})) in an appropriate solvent, such as ethanol, and then add 4-cyclohexylbutanoic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a product with the desired properties.
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+),4-cyclohexylbutanoate can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands around the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})) and potassium permanganate (KMnO(_{4})).
Reduction: Reducing agents such as sodium borohydride (NaBH({2})) can be used.
Substitution: Ligand exchange reactions can be facilitated by using appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) or cobalt(0) species.
Scientific Research Applications
Cobalt(2+),4-cyclohexylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as coatings and magnetic materials.
Mechanism of Action
The mechanism of action of Cobalt(2+),4-cyclohexylbutanoate involves its interaction with molecular targets through its cobalt center. The cobalt ion can coordinate with various ligands, facilitating catalytic processes or biological interactions. The specific pathways involved depend on the application and the nature of the ligands present.
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) acetate: Another cobalt salt with similar catalytic properties.
Cobalt(II) chloride: Commonly used in laboratory synthesis and industrial applications.
Cobalt(II) nitrate: Used in various chemical processes and as a precursor to other cobalt compounds.
Uniqueness
Cobalt(2+),4-cyclohexylbutanoate is unique due to the presence of the 4-cyclohexylbutanoate ligand, which imparts specific properties to the compound. This ligand can influence the solubility, stability, and reactivity of the cobalt center, making it suitable for specialized applications in catalysis and material science.
Properties
Molecular Formula |
C20H36CoO4 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
cobalt;4-cyclohexylbutanoic acid |
InChI |
InChI=1S/2C10H18O2.Co/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12); |
InChI Key |
LTXFKLJKSKDATI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















